molecular formula C23H25N9O2 B2839676 2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1021025-70-6

2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2839676
CAS No.: 1021025-70-6
M. Wt: 459.514
InChI Key: KAVPSKDGOSTWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a heterocyclic molecule featuring:

  • A pyrazolo[3,4-d]pyrimidine core, a bicyclic scaffold known for its pharmacological relevance as a purine analog .
  • A piperazine ring substituted at position 4 with a pyrimidin-2-yl group, enhancing receptor-binding versatility.
  • A phenoxyacetamide side chain connected via an ethyl linker to the pyrazolo-pyrimidine core, likely influencing solubility and bioavailability.

Properties

IUPAC Name

2-phenoxy-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N9O2/c33-20(16-34-18-5-2-1-3-6-18)24-9-10-32-22-19(15-29-32)21(27-17-28-22)30-11-13-31(14-12-30)23-25-7-4-8-26-23/h1-8,15,17H,9-14,16H2,(H,24,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVPSKDGOSTWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)COC4=CC=CC=C4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings enable it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The following analogs share key structural motifs with the target compound:

Compound Name Core Structure Substituents Key Differences
Target Compound Pyrazolo[3,4-d]pyrimidine 4-(Pyrimidin-2-yl)piperazin-1-yl, phenoxyethyl-acetamide Reference compound for comparison.
2-[4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (Z223-1605) Pyrazolo[3,4-d]pyrimidine 4-Phenylpiperazine, trifluoromethylphenyl-acetamide Phenyl vs. pyrimidinyl on piperazine; trifluoromethylphenyl vs. phenoxyethyl.
N-Isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide Pyrimidine 4-Methylpiperazine, pyridin-4-ylamino, isopropyl-acetamide Pyrimidine core vs. pyrazolo-pyrimidine; methylpiperazine vs. pyrimidinylpiperazine.
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Pyrimidine Piperazine, indazolyl-amino, isopropyl-acetamide Pyrimidine core; indazole substituent vs. pyrazolo-pyrimidine.
Key Observations:
  • Piperazine Substitutions : The pyrimidin-2-yl group on piperazine in the target compound may improve selectivity compared to phenyl or methyl substituents in analogs .
  • Acetamide Side Chains: The phenoxyethyl group in the target compound likely increases hydrophobicity relative to trifluoromethylphenyl or isopropyl groups .
Notes:
  • Melting points and purity metrics for the target compound are unavailable, highlighting a gap in existing literature.

Pharmacological Implications

While direct activity data for the target compound are absent in the evidence, insights can be inferred from related structures:

  • Pyrazolo[3,4-d]pyrimidines: Known for antitumor and kinase-inhibitory properties due to structural mimicry of purines .
  • Piperazine Modifications : Substitutions (e.g., pyrimidinyl, phenyl, methyl) modulate receptor affinity and metabolic stability. For example, pyrimidinylpiperazine may enhance binding to ATP pockets in kinases .
  • Acetamide Linkers: The phenoxyethyl group in the target compound could improve cell membrane permeability compared to bulkier substituents like trifluoromethylphenyl .

Biological Activity

2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide, identified by its CAS number 1021025-70-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N9O2C_{23}H_{25}N_{9}O_{2}, with a molecular weight of 459.5 g/mol. The structure features a phenoxy group, a piperazine moiety, and a pyrazolo[3,4-d]pyrimidine scaffold, which are known for their pharmacological properties.

The compound's biological activity is primarily attributed to its ability to inhibit certain key enzymes and receptors involved in cell proliferation and survival pathways. Notably, derivatives of the pyrazolo[3,4-d]pyrimidine family have been shown to act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer biology.

Biological Activity Studies

Recent studies have evaluated the anti-proliferative effects of similar compounds on various cancer cell lines. For instance, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold demonstrated significant inhibition of cell growth in A549 (lung cancer) and HCT-116 (colon cancer) cell lines.

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
12bEGFR WT0.016
12bEGFR T790M0.236

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • EGFR Inhibition : A study focused on synthesizing new derivatives of the pyrazolo[3,4-d]pyrimidine scaffold revealed that compound 12b exhibited potent EGFR inhibitory activity with an IC50 value of 0.016 µM against wild-type EGFR and also showed efficacy against the T790M mutant variant, which is often associated with drug resistance in cancer therapies .
  • Apoptotic Induction : Flow cytometric analyses indicated that compound 12b not only inhibited cell proliferation but also induced apoptosis in treated cells. The study found an increase in the BAX/Bcl-2 ratio by 8.8-fold, suggesting a shift towards pro-apoptotic signaling pathways .

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by piperazine coupling and acetamide functionalization. Critical steps include:
  • Nucleophilic substitution for pyrimidine ring closure (e.g., using α-chloroacetamides or thioacetamides under reflux in DMF) .
  • Piperazine coupling via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts and temperatures of 80–100°C .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility, while controlled pH (7–9) minimizes side reactions .
    Yield Optimization : Monitor intermediates via TLC/HPLC ; use excess reagents (1.2–1.5 eq) for low-yield steps .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Prioritize the following:
  • 1H/13C NMR : Use DMSO-d6 to resolve aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm). Assign piperazine protons (δ 2.5–3.5 ppm) with 2D-COSY .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC-PDA : Use C18 columns (ACN/water gradient) to assess purity (>95%) and detect byproducts .

Q. What biological targets or pathways are associated with this compound?

  • Methodological Answer : The compound’s pyrazolo-pyrimidine core and piperazine moiety suggest kinase or GPCR targeting. Recommended assays:
  • Kinase inhibition : Screen against CDK2, EGFR, or Aurora kinases using ADP-Glo™ assays .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors due to the piperazine group .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 to 1:1) for intermediate purification .
  • Recrystallization : Employ ethanol/water mixtures (70:30) for final product crystallization; monitor via DSC for polymorph control .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK). Mitigate via:
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction; >90% binding may reduce bioavailability .
  • Formulation adjustments : Introduce PEGylation or liposomal encapsulation to enhance solubility and half-life .

Q. What computational strategies predict binding affinity to kinase targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with PyMOL to model interactions with ATP-binding pockets (e.g., hydrogen bonds with pyrimidine N1) .
  • Molecular Dynamics (MD) : Simulate for 100 ns in GROMACS with CHARMM36 force field; analyze RMSD (<2 Å) for stability .
    Example SAR Insights :
Substituent ModificationEffect on Kinase IC50
Fluorophenyl at R1↑ Selectivity for EGFR
Trifluoromethyl at R2↓ Solubility

Q. How do solvent polarity and temperature affect reaction pathway selectivity?

  • Methodological Answer :
  • Polar solvents (DMF/DMSO) : Favor SNAr mechanisms in piperazine coupling (yield >75% at 90°C) .
  • Nonpolar solvents (toluene) : Promote Ullmann-type couplings but require higher temps (110–120°C) and longer reaction times .
  • Low-temperature optimization : Conduct sensitive steps (e.g., acylation) at 0–5°C to prevent racemization .

Q. What strategies improve compound stability under physiological conditions?

  • Methodological Answer :
  • pH stability profiling : Use phosphate buffers (pH 2–10) to identify degradation hotspots (e.g., hydrolysis of acetamide at pH <3) .
  • Lyophilization : Store as lyophilized powder at -20°C; avoid repeated freeze-thaw cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.